molecular formula C11H21NO5 B6238091 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid CAS No. 2352787-49-4

2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid

Cat. No. B6238091
CAS RN: 2352787-49-4
M. Wt: 247.3
InChI Key:
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Description

This compound is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis .


Synthesis Analysis

The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) . This indicates that the compound has a molecular weight of 229.28 .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Mechanism of Action

The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Safety and Hazards

The compound is classified under GHS07, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid involves the protection of the amine group, followed by the reaction with tert-butyl 2-bromoacetate to form the desired product.", "Starting Materials": [ "2-methylpropan-2-amine", "tert-butyl 2-bromoacetate", "triethylamine", "diisopropylethylamine", "acetic anhydride", "tert-butyl dicarbonate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protect the amine group of 2-methylpropan-2-amine with tert-butyl dicarbonate in the presence of triethylamine to form the tert-butoxycarbonyl (Boc) protected amine.", "Step 2: React the Boc-protected amine with tert-butyl 2-bromoacetate in the presence of diisopropylethylamine to form the Boc-protected ester.", "Step 3: Hydrolyze the Boc group using sodium bicarbonate to obtain the carboxylic acid intermediate.", "Step 4: React the carboxylic acid intermediate with acetic anhydride to form the acetic acid intermediate.", "Step 5: Deprotect the tert-butyl group using sodium bicarbonate to obtain the final product, 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid.", "Step 6: Purify the product by recrystallization using water and sodium chloride." ] }

CAS RN

2352787-49-4

Product Name

2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid

Molecular Formula

C11H21NO5

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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